molecular formula C18H25N3O2 B6418118 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 912896-92-5

1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B6418118
CAS No.: 912896-92-5
M. Wt: 315.4 g/mol
InChI Key: SCWFBHUGQQLPLH-UHFFFAOYSA-N
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Description

The compound 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one features a pyrrolidin-2-one core substituted at the 4-position with a benzodiazolyl moiety. The benzodiazolyl group is further modified with a 2-methoxyethyl chain at its 1-position, while the pyrrolidinone nitrogen is substituted with a butyl group. The methoxyethyl substituent may enhance solubility compared to bulkier aromatic groups, while the butyl chain could influence lipophilicity and metabolic stability.

Properties

IUPAC Name

1-butyl-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-3-4-9-20-13-14(12-17(20)22)18-19-15-7-5-6-8-16(15)21(18)10-11-23-2/h5-8,14H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWFBHUGQQLPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Alkylation: The benzimidazole intermediate is then alkylated with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Formation of Pyrrolidinone Moiety: The final step involves the reaction of the alkylated benzimidazole with butylamine and succinic anhydride to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole or pyrrolidinone rings.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₈H₂₄N₃O
  • Molecular Weight : 300.40 g/mol
  • IUPAC Name : 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

The structure features a pyrrolidine ring linked to a benzodiazole moiety, which is known for its biological activity. The methoxyethyl group enhances its solubility and bioavailability, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that benzodiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the activation of caspases .

Neuroprotective Effects

The compound's structural similarities to known neuroprotective agents suggest potential applications in treating neurodegenerative diseases. Benzodiazoles have been studied for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress .

Antimicrobial Properties

Preliminary research indicates that this compound may possess antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential as a new class of antimicrobial agents .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings. For instance:

  • A study on benzodiazole derivatives showed promising results in reducing tumor size in animal models of breast cancer .
  • Another study reported the neuroprotective effects of similar compounds in models of Alzheimer's disease, where they mitigated cognitive decline .

Current Research Directions

Ongoing research is focused on synthesizing analogs of this compound to enhance its biological activity and reduce potential side effects. Structure-activity relationship (SAR) studies are essential for identifying the most effective modifications .

Future Prospects

The future applications of this compound could extend into various therapeutic areas beyond oncology and neurology, including anti-inflammatory and analgesic therapies. The versatility of the benzodiazole framework provides a robust platform for drug discovery.

Mechanism of Action

The mechanism of action of 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidinone moiety may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous derivatives, highlighting variations in substituents, molecular properties, and inferred functional implications:

Compound Name Pyrrolidinone Substituent Benzodiazolyl Substituent Molecular Formula Molecular Weight Key Features
1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one (Target) Butyl 2-Methoxyethyl C₁₉H₂₆N₄O₂ 354.44 g/mol Balanced lipophilicity; methoxy group enhances solubility
1-benzyl-4-[1-(2-(4-methylphenoxy)ethyl)-1H-benzodiazol-2-yl]pyrrolidin-2-one () Benzyl 2-(4-Methylphenoxy)ethyl C₂₈H₂₈N₄O₂ 468.55 g/mol Increased aromaticity; higher molecular weight may reduce membrane permeability
1-butyl-4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one () Butyl 2-(2,3-Dimethylphenoxy)ethyl C₂₆H₃₂N₄O₂ 456.56 g/mol Steric hindrance from dimethyl groups; potential for selective binding
1-butyl-4-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one () Butyl 3-(2-Methylphenoxy)propyl C₂₅H₃₁N₃O₂ 413.54 g/mol Longer propyl linker; flexibility may affect conformational stability
1-butyl-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one hydrochloride () Butyl (HCl salt) 2-(2,6-Dimethylphenoxy)ethyl C₂₅H₃₂ClN₃O₂ 442.0 g/mol Hydrochloride salt improves aqueous solubility; steric bulk may limit off-target interactions

Key Structural and Functional Insights:

Substituent Effects on Solubility and Lipophilicity: The methoxyethyl group in the target compound provides moderate hydrophilicity compared to phenoxyethyl derivatives (e.g., ), which introduce aromatic rings and higher logP values. This may favor pharmacokinetic properties in aqueous environments. The hydrochloride salt in ’s compound significantly enhances water solubility, a common strategy for improving bioavailability in drug development.

Propyl vs. ethyl linkers ( vs. others) alter spatial orientation, which could influence binding affinity to target proteins.

Steric and Electronic Modifications: Dimethylphenoxy substituents () introduce steric bulk and electron-donating effects, which may enhance receptor selectivity or stability against oxidative metabolism. The 1,3-benzodiazole core is conserved across all analogs, suggesting its critical role in scaffold integrity and π-π stacking interactions.

Biological Activity

1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a compound that belongs to the class of benzodiazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C15H22N4OC_{15}H_{22}N_{4}O with a molecular weight of 278.36 g/mol. The compound features a pyrrolidine ring and a benzodiazole moiety, which are critical for its biological interactions.

Property Details
CAS No.Not available
Molecular FormulaC15H22N4O
Molecular Weight278.36 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. It is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition : The benzodiazole ring may interact with active sites of specific enzymes, inhibiting their activity.
  • Receptor Modulation : The compound could bind to neurotransmitter receptors, potentially influencing neural signaling pathways.

Anticancer Potential

Benzodiazole derivatives have been explored for their anticancer activities:

  • Mechanisms : They may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound may also exhibit:

  • Cognitive Enhancement : Potential benefits in models of neurodegenerative diseases by protecting neuronal cells from oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activities of benzodiazole derivatives:

  • Study on Antimicrobial Activity : A study evaluated the antibacterial properties of various benzodiazole derivatives, finding that certain compounds significantly inhibited bacterial growth with minimal cytotoxicity .
  • Anticancer Research : Another investigation focused on the anticancer potential of related benzodiazoles, revealing that they could effectively induce apoptosis in cancer cell lines through mitochondrial pathways .
  • Neuropharmacology : Research into neuroprotective effects indicated that similar compounds could enhance cognitive function in animal models by reducing neuroinflammation .

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